CTX1
Overview
Description
CTX1 is a small molecule that has garnered significant attention in the field of cancer research due to its ability to overcome HdmX-mediated suppression of the tumor suppressor protein p53 . This compound binds directly to HdmX, preventing the formation of the p53-HdmX complex, and thereby inducing p53 activity in a DNA damage-independent manner . This unique mechanism makes this compound a promising candidate for cancer therapeutics, particularly in malignancies where p53 is wild-type but functionally inactivated .
Mechanism of Action
Target of Action
The primary target of 3,6-Diaminoacridine-9-carbonitrile, also known as Proflavine, is DNA . It interacts with DNA by intercalation, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands .
Mode of Action
Proflavine acts by intercalating DNA , thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . In addition, it has been found to exhibit a noteworthy binding affinity with the EGFR-TKD protein, a crucial target in lung cancer therapeutics .
Biochemical Pathways
By intercalating DNA, it disrupts the normal functioning of these pathways, leading to mutations and preventing bacterial reproduction .
Pharmacokinetics
It is known that the compound is used topically, mainly in wound dressings
Result of Action
The result of the action of 3,6-Diaminoacridine-9-carbonitrile is the disruption of DNA synthesis, leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction, making it an effective bacteriostatic agent against many gram-positive bacteria . Moreover, it has shown potential as a treatment for lung cancer, demonstrating remarkable stability and binding affinity with the EGFR-TKD protein .
Action Environment
The action, efficacy, and stability of 3,6-Diaminoacridine-9-carbonitrile can be influenced by various environmental factors. For instance, its adsorption to kaolinite, a type of clay, can be affected by the presence of other substances, such as cadmium(II) and other polyaromatic dyes
Biochemical Analysis
Biochemical Properties
3,6-Diaminoacridine-9-carbonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD), a critical protein in cancer therapeutics . The interaction between 3,6-Diaminoacridine-9-carbonitrile and EGFR-TKD involves binding affinity and stability, which are essential for its potential use in cancer treatment. Additionally, 3,6-Diaminoacridine-9-carbonitrile exhibits bacteriostatic properties, making it effective against many Gram-positive bacteria .
Cellular Effects
The effects of 3,6-Diaminoacridine-9-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,6-Diaminoacridine-9-carbonitrile has demonstrated efficacy against lung cancer cell lines, including A549, Hop-62, and H-1299 . It also impacts DNA intercalation, which can disrupt DNA synthesis and lead to mutations, thereby affecting cellular replication and function .
Molecular Mechanism
At the molecular level, 3,6-Diaminoacridine-9-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules such as EGFR-TKD. This interaction involves a significant binding affinity, which challenges conventional lung cancer medications . Additionally, 3,6-Diaminoacridine-9-carbonitrile can intercalate into DNA, disrupting its helical structure and affecting gene expression . These molecular interactions are crucial for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of 3,6-Diaminoacridine-9-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability in molecular dynamics simulations, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of 3,6-Diaminoacridine-9-carbonitrile vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where its efficacy and toxicity are dose-dependent . At higher doses, 3,6-Diaminoacridine-9-carbonitrile can exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
3,6-Diaminoacridine-9-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. This compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3,6-Diaminoacridine-9-carbonitrile within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which are essential for its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and effectiveness of 3,6-Diaminoacridine-9-carbonitrile in clinical settings.
Subcellular Localization
The subcellular localization of 3,6-Diaminoacridine-9-carbonitrile plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how 3,6-Diaminoacridine-9-carbonitrile exerts its effects at the cellular level and for developing targeted therapeutic strategies.
Preparation Methods
Industrial Production Methods: Industrial production methods for CTX1 are not well-documented. given its potential as a therapeutic agent, it is likely that scalable synthetic routes and purification processes are being developed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: CTX1 primarily undergoes binding reactions with its target protein HdmX. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions: The primary reagent used in the preparation of this compound is dimethyl sulfoxide (DMSO), which is used to dissolve the compound for further use . The conditions for its binding reactions involve physiological conditions within the cellular environment.
Major Products Formed: The major product formed from the interaction of this compound with HdmX is the inhibition of the p53-HdmX complex, leading to the activation of p53 and subsequent induction of apoptosis or suppression of proliferation in cancer cells .
Scientific Research Applications
CTX1 has several scientific research applications, particularly in the fields of cancer biology and therapeutics. It has been shown to induce apoptosis or suppress proliferation in a panel of cancer cells, demonstrating promising activity as a single agent in a mouse model of circulating primary human leukemia . Additionally, this compound is used in research to study the mechanisms of p53 activation and the role of HdmX in cancer .
Comparison with Similar Compounds
CTX1 is unique in its ability to specifically target HdmX and overcome its suppression of p53 . Similar compounds include Nutlin-3, which disrupts the Hdm2-p53 interaction but is less effective in tumors with high levels of HdmX . Other related compounds include various p53 activators and HdmX inhibitors, but this compound stands out due to its specific mechanism of action and potent anti-cancer activity .
List of Similar Compounds:- Nutlin-3
- p53 activators
- HdmX inhibitors
Properties
IUPAC Name |
3,6-diaminoacridine-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGFEMNXBLDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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